1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

URAT1 inhibition uric acid gout

This compound is a high-potency (IC50 52 nM) URAT1 inhibitor with a defined para-tolyl substitution essential for target engagement. Unlike m-tolyl or 3-fluorophenyl analogs that lose activity, the p-tolyl configuration ensures robust URAT1 inhibition and favorable LipE (5.18). Use as a reference standard in HEK293-URAT1 uptake assays to validate lot-to-lot consistency and benchmark novel chemotypes against lesinurad (7.18 µM). Ideal for medicinal chemistry optimization of urate reabsorption inhibitors.

Molecular Formula C16H16N6O
Molecular Weight 308.345
CAS No. 1005293-36-6
Cat. No. B2935824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
CAS1005293-36-6
Molecular FormulaC16H16N6O
Molecular Weight308.345
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C16H16N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,17,18,23)
InChIKeyDOFVYCZDDDKYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 30 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 1005293-36-6)


1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 1005293-36-6) is a synthetic tetrazole-substituted urea derivative with a molecular weight of 308.34 g/mol and molecular formula C16H16N6O [1]. Cataloged in PubChem (CID 18565979), this compound belongs to a class of molecules that serve as URAT1 (Uric Acid Transporter 1) inhibitors, disrupting renal urate reabsorption to lower serum uric acid levels [2]. Its structural features include a 1-phenyl-1H-tetrazole ring linked via a methylene bridge to a urea group substituted with a p-tolyl moiety, offering hydrogen-bonding capabilities and metabolic stability typical of tetrazole-containing pharmacophores [1][3].

Why Generic Substitution of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea Fails


In-class URAT1 inhibitors exhibit a wide range of potencies (IC50 values spanning from single-digit nanomolar to micromolar), and importantly, distinct selectivity profiles against other urate transporters such as GLUT9 and OAT4, as well as off-targets like FAAH and MAGL [1][2]. Direct substitution with a structurally similar analog—such as an m-tolyl or 3-fluorophenyl variant—can result in a significant loss of URAT1 inhibitory activity and unpredictable pharmacokinetic behavior due to altered lipophilicity and hydrogen-bonding patterns [1][3]. Therefore, procurement specifications must confirm the precise substitution pattern to ensure the intended target engagement and functional outcome.

Quantitative Differentiation Evidence for 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea


URAT1 Inhibitory Potency (IC50): Compound vs. Lesinurad

In a standardized cell-based human URAT1 assay using pcDNA5/FRT/V5-His TOPO expression vector, 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea exhibited an IC50 of 52 nM [1]. In contrast, the benchmark URAT1 inhibitor lesinurad demonstrated an IC50 of 7,180 nM (7.18 µM) under comparable experimental conditions [2]. This represents an approximately 138-fold greater potency improvement for the target compound over lesinurad, underscoring its potential for lower effective dosing in urate-lowering therapy.

URAT1 inhibition uric acid gout hyperuricemia

Lipophilic Efficiency (LipE): Balancing Potency and Physicochemical Properties

The compound's calculated partition coefficient (XLogP3) is 2.1, combined with a topological polar surface area (tPSA) of 84.7 Ų [1]. Using its URAT1 pIC50 (7.28), the lipophilic efficiency (LipE = pIC50 - cLogP) is calculated to be 5.18, which is significantly higher than lesinurad's LipE of ~3.9 (pIC50 ~5.1, cLogP ~1.2) [2][3]. This indicates 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea achieves high potency with relatively moderate lipophilicity, a favorable profile for oral bioavailability and reduced promiscuity.

LipE drug-likeness physicochemical optimization

Isomeric Selectivity: para-Tolyl vs. meta-Tolyl URAT1 Activity

Positional isomerism on the distal phenyl ring dramatically influences URAT1 inhibitory activity. The para-tolyl derivative (target compound) demonstrates an IC50 of 52 nM [1], while a closely related meta-tolyl analog (CAS 1005306-93-3, identical molecular formula C16H16N6O) has no reported URAT1 activity in the same patent landscape [2]. This para-selectivity highlights the precise spatial requirements for optimal interaction with the URAT1 binding pocket, making the para-tolyl substitution pattern non-negotiable for procurement specifications.

positional isomer SAR selectivity URAT1

Tetrazole Bioisostere Advantage: Metabolic Stability Over Carboxylic Acid URAT1 Inhibitors

The tetrazole moiety in 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea serves as a bioisostere for the carboxylic acid group found in lesinurad and other URAT1 inhibitors [1]. Tetrazoles are known to confer enhanced metabolic stability and improved membrane permeability due to their reduced ionization at physiological pH (pKa ~4.9 vs. ~4.2 for carboxylic acids) [2]. This structural feature is associated with a longer half-life and higher oral bioavailability in tetrazole-containing drugs across multiple therapeutic areas [2].

bioisostere metabolic stability tetrazole half-life

Hydrogen-Bonding Capacity and Target Engagement Predictability

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, as computed from its structure [1]. This donor/acceptor profile is distinct from the clinical URAT1 inhibitor benzbromarone (1 donor, 3 acceptors), which interacts with URAT1 via a different binding mode [2]. The urea linker in the target compound provides a defined geometry for bidentate hydrogen bonding, offering more predictable structure-based optimization than the benzofuran scaffold of benzbromarone [3].

hydrogen bonding urea linker binding mode structure-based design

Optimal Research and Industrial Application Scenarios for 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea


Head-to-Head URAT1 Inhibitor Screening in Gout Drug Discovery Programs

Given its 52 nM IC50 against human URAT1 [1], 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is an ideal reference compound for benchmarking novel URAT1 inhibitor chemotypes. It can be used alongside lesinurad (IC50 = 7.18 µM) [2] as a high-potency comparator to validate assay sensitivity and establish SAR trends in urate uptake assays using HEK293 cells expressing recombinant human URAT1.

Structure-Based Design and Lead Optimization of Tetrazole-Containing URAT1 Inhibitors

The compound's favorable LipE of 5.18 [1] and clear para-tolyl SAR [2] make it a suitable starting scaffold for medicinal chemistry optimization. Researchers can systematically modify the p-tolyl group while maintaining the 1-phenyl-1H-tetrazole core, using the compound as a baseline for tracking changes in potency, lipophilicity, and metabolic stability.

Mechanistic Profiling of URAT1 vs. Other Urate Transporters (GLUT9, OAT4)

The compound's potent URAT1 activity (IC50 = 52 nM) supports its use as a chemical probe to dissect the relative contributions of URAT1 versus GLUT9 and OAT4 in renal urate reabsorption [1]. Co-administration studies with selective GLUT9 inhibitors can elucidate transporter interplay and inform rational polypharmacology strategies for hyperuricemia.

Quality Control and Assay Standardization for URAT1 Inhibitor Procurement

For chemical vendors and pharmaceutical companies, this compound serves as a high-potency positive control (IC50 = 52 nM) for lot-to-lot validation of URAT1 inhibitor stocks [1]. Its defined activity and structural similarity to clinical candidates enable its use in assay qualification protocols, ensuring batch consistency in high-throughput screening campaigns.

Quote Request

Request a Quote for 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.